molecular formula C13H27NO6S B12678183 Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate CAS No. 93842-88-7

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate

Cat. No.: B12678183
CAS No.: 93842-88-7
M. Wt: 325.42 g/mol
InChI Key: APWBKRHBMRNPHF-UHFFFAOYSA-N
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Description

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate is a chemical compound with the molecular formula C12H24NO2.CH3O4S and a molecular weight of 325.4216. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate typically involves the reaction of diethylmethylamine with 2-methyl-1-oxoallyl chloride, followed by the addition of propylene oxide. The final step involves the reaction with methyl sulphate to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and adjustment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methyl sulphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted ammonium salts.

Scientific Research Applications

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cellular processes and as a potential antimicrobial agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the cellular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
  • Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium bromide

Uniqueness

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate is unique due to its specific methyl sulphate group, which imparts distinct chemical and physical properties compared to its chloride and bromide counterparts. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

93842-88-7

Molecular Formula

C13H27NO6S

Molecular Weight

325.42 g/mol

IUPAC Name

methyl hydrogen sulfate;1-(pentan-3-ylamino)propan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C12H23NO2.CH4O4S/c1-6-11(7-2)13-8-10(5)15-12(14)9(3)4;1-5-6(2,3)4/h10-11,13H,3,6-8H2,1-2,4-5H3;1H3,(H,2,3,4)

InChI Key

APWBKRHBMRNPHF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC(C)OC(=O)C(=C)C.COS(=O)(=O)O

Origin of Product

United States

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